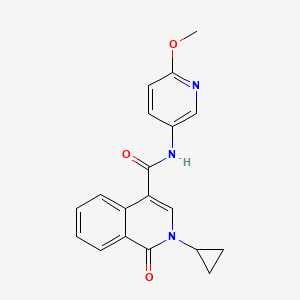![molecular formula C23H26N4O2 B15105551 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15105551.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.
Attachment of the phenyl group: The pyrazole ring is then reacted with a phenyl halide in the presence of a base to form the [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl] intermediate.
Formation of the piperazine ring: The intermediate is then reacted with 2-methoxyphenylpiperazine under reflux conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
作用機序
The mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-chlorophenyl)piperazin-1-yl]methanone
- [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-bromophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s reactivity and binding affinity, setting it apart from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H26N4O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-18(2)27(24-17)20-8-6-7-19(16-20)23(28)26-13-11-25(12-14-26)21-9-4-5-10-22(21)29-3/h4-10,15-16H,11-14H2,1-3H3 |
InChIキー |
WDDMTNWGAKJNQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
![1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one](/img/structure/B15105506.png)
![N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B15105508.png)
methanone](/img/structure/B15105511.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15105524.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B15105537.png)
![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
![6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105558.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B15105559.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B15105562.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B15105570.png)
